1-[3-(4-methyl-1-piperazinyl)-1-propyn-1-yl]cyclohexyl acetate
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Overview
Description
Synthesis Analysis
The synthesis of 1-[3-(4-methyl-1-piperazinyl)-1-propyn-1-yl]cyclohexyl acetate and its analogues often involves modifying existing structures to alter lipophilicity and introduce more polar functional groups to enhance potential biomedical applications. A notable approach includes substituting methylene groups with polar functionalities in the propylene linker and at specific positions in the molecule to achieve desired properties, such as reduced lipophilicity and improved affinity for specific receptor subtypes (Abate et al., 2011). This process highlights the importance of structural modification in enhancing the compound's suitability for further applications, including as positron emission tomography radiotracers.
Scientific Research Applications
σ Receptor Ligands and Oncology Applications
The σ receptor is a significant target in the development of diagnostic and therapeutic agents due to its involvement in various pathological and physiological processes, including cancer. Analogues of σ receptor ligands, similar in structure to "1-[3-(4-methyl-1-piperazinyl)-1-propyn-1-yl]cyclohexyl acetate," have been designed with reduced lipophilicity to improve their utility in oncology. These novel analogues aim to possess characteristics conducive to entering tumor cells, with minimal antiproliferative activity, making them suitable for potential use as positron emission tomography (PET) radiotracers in cancer diagnosis and treatment monitoring (Abate et al., 2011).
Mechanism of Action
Future Directions
properties
IUPAC Name |
[1-[3-(4-methylpiperazin-1-yl)prop-1-ynyl]cyclohexyl] acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2/c1-15(19)20-16(7-4-3-5-8-16)9-6-10-18-13-11-17(2)12-14-18/h3-5,7-8,10-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMOGRRAUCBZNAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1(CCCCC1)C#CCN2CCN(CC2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10351393 |
Source
|
Record name | ST082798 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10351393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
312519-76-9 |
Source
|
Record name | ST082798 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10351393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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